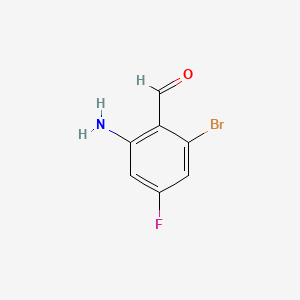

2-Amino-6-bromo-4-fluorobenzaldehyde

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H5BrFNO |

|---|---|

Molecular Weight |

218.02 g/mol |

IUPAC Name |

2-amino-6-bromo-4-fluorobenzaldehyde |

InChI |

InChI=1S/C7H5BrFNO/c8-6-1-4(9)2-7(10)5(6)3-11/h1-3H,10H2 |

InChI Key |

DKJQIZXQOQOOGG-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C(=C1N)C=O)Br)F |

Origin of Product |

United States |

Contextualization Within Halogenated and Amino Substituted Benzaldehydes in Chemical Research

The presence of an amino group adds another layer of synthetic versatility and functional importance. Amino groups serve as key nucleophiles, bases, and directing groups in a multitude of organic reactions. In the context of drug design, the amino moiety is a common pharmacophore that can form critical hydrogen bonds with biological receptors. The combination of both halogen and amino substituents on a benzaldehyde (B42025) ring, as seen in 2-Amino-6-bromo-4-fluorobenzaldehyde, creates a molecule with a rich chemical personality, poised for diverse applications. scholarsresearchlibrary.com

Strategic Importance As a Multifunctional Synthetic Precursor

The strategic value of 2-Amino-6-bromo-4-fluorobenzaldehyde lies in the distinct reactivity of its four functional components: the aldehyde, the bromine atom, the amino group, and the fluorine atom. This multifunctionality allows for a programmed, stepwise approach to building molecular complexity.

The aldehyde group is a classic electrophilic handle for carbon-carbon and carbon-nitrogen bond formation. It readily undergoes condensation reactions with primary amines to form Schiff bases or imines, which are themselves important intermediates for the synthesis of heterocyclic compounds. mdpi.comnih.gov It can also participate in Knoevenagel and Benzoin condensations, providing pathways to a variety of complex scaffolds. nih.govwikipedia.org

The bromo substituent is an excellent leaving group for palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, in particular, is a powerful method for forming new carbon-carbon bonds by reacting the organohalide with an organoboron species. wikipedia.orglibretexts.org This reaction is widely used to synthesize biaryl structures, which are common motifs in many pharmaceutical agents, including kinase inhibitors. nih.gov The reactivity of the bromo group allows for the direct attachment of various aryl, heteroaryl, or alkyl groups at this position. organic-chemistry.org

The amino group provides a nucleophilic center and a site for further functionalization. It can be acylated, alkylated, or used as a directing group for subsequent aromatic substitutions. Crucially, the amino group can also be a key component in the construction of fused heterocyclic systems, such as quinolines, quinazolines, and benzodiazepines, which are prevalent in medicinal chemistry. scholarsresearchlibrary.com

Finally, the fluoro substituent exerts a strong electron-withdrawing inductive effect, which modulates the reactivity of the entire aromatic ring and the other functional groups. This can influence reaction rates and regioselectivity. In a pharmaceutical context, the carbon-fluorine bond is exceptionally strong, often enhancing the metabolic stability of a drug by blocking sites susceptible to oxidative metabolism. tutorchase.com

Table 1: Physicochemical Properties of 2-Bromo-6-fluorobenzaldehyde (A Key Precursor) Note: Detailed experimental data for 2-Amino-6-bromo-4-fluorobenzaldehyde is not widely available in public literature. The data below is for its immediate synthetic precursor, which dictates many of the core structural and reactive properties.

| Property | Value | Source |

| CAS Number | 360575-28-6 | pharmaffiliates.com |

| Molecular Formula | C₇H₄BrFO | pharmaffiliates.comnih.gov |

| Molecular Weight | 203.01 g/mol | pharmaffiliates.comnih.gov |

| Appearance | Off-White to Pale Yellow Solid | pharmaffiliates.com |

| Storage | 2-8°C, Hygroscopic, under inert atmosphere | pharmaffiliates.com |

Overview of Current Research Landscape and Foundational Concepts

Chemo- and Regioselective Synthesis Approaches

Achieving the desired 2-amino, 6-bromo, 4-fluoro substitution pattern on a benzaldehyde (B42025) ring necessitates synthetic strategies that can selectively introduce functional groups at specific positions without interfering with others. Chemo- and regioselective approaches are paramount in minimizing side-product formation and maximizing yield.

Directed Ortho-Metalation and Halogenation Strategies

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.orgchem-station.com This method utilizes a directing metalation group (DMG) that coordinates to an organolithium reagent, typically n-butyllithium or s-butyllithium, facilitating deprotonation at the adjacent ortho position. wikipedia.orgorganic-chemistry.org This generates a stabilized aryllithium intermediate that can then react with various electrophiles to introduce a wide range of substituents with high precision. chem-station.com

In a potential synthesis of a key precursor to 2-Amino-6-bromo-4-fluorobenzaldehyde, the fluorine atom itself can serve as a moderate directing group. A plausible synthetic route could begin with 1-bromo-3-fluorobenzene. The fluorine atom directs the lithiation to the C2 position. Subsequent reaction with an appropriate formylating agent, such as N,N-dimethylformamide (DMF), would yield 2-bromo-6-fluorobenzaldehyde.

The general mechanism involves the coordination of the Lewis acidic lithium atom to the Lewis basic heteroatom of the DMG. This proximity effect increases the kinetic acidity of the ortho-protons, allowing for their selective abstraction by the strong alkyllithium base. chem-station.com

Table 1: Illustrative Conditions for Directed Ortho-Metalation-Formylation

| Step | Reagents & Conditions | Purpose |

| Metalation | 1-bromo-3-fluorobenzene, n-Butyllithium, THF | Regioselective deprotonation ortho to the fluorine DMG |

| Formylation | N,N-Dimethylformamide (DMF) | Electrophilic quench of the aryllithium intermediate to introduce the aldehyde group |

| Workup | Aqueous acid | Hydrolysis of the intermediate to yield the final benzaldehyde |

This table represents a generalized procedure based on established DoM principles.

While powerful, DoM strategies often require cryogenic temperatures (e.g., -78 °C) to control reactivity and prevent side reactions, as well as the use of strong, pyrophoric organolithium bases. chem-station.comorganic-chemistry.org

Nucleophilic Aromatic Substitution (SNAr) Routes for Fluorine and Bromine Incorporation

Nucleophilic Aromatic Substitution (SNAr) provides an alternative pathway for introducing amine functionalities onto an aromatic ring that is activated by electron-withdrawing groups (EWGs). mdpi.com The reaction proceeds through a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. nih.gov

For the synthesis of 2-Amino-6-bromo-4-fluorobenzaldehyde, a hypothetical SNAr strategy could involve a precursor like 2,4-difluoro-6-bromobenzaldehyde. The aldehyde and halogen groups act as EWGs, activating the ring towards nucleophilic attack. The fluorine atom at the C2 position would be the target for substitution by an amine source (e.g., ammonia (B1221849) or a protected amine).

The rate of SNAr reactions is highly dependent on the nature of the leaving group and the presence of EWGs ortho and para to it. mdpi.com Interestingly, in the context of SNAr, fluoride (B91410) is an excellent leaving group. Its high electronegativity strongly polarizes the carbon-fluorine bond and stabilizes the negative charge in the Meisenheimer complex intermediate, which is the rate-determining step. nih.gov This effect outweighs its poor leaving group ability based on bond strength alone.

A plausible SNAr route could be envisioned starting from a di-halogenated precursor, where one halogen is selectively replaced by an amino group. For instance, reacting 2,6-dibromo-4-fluorobenzaldehyde (B1450969) with an ammonia equivalent could potentially yield the target compound, although controlling the regioselectivity of the substitution would be a significant challenge.

Aldehyde Functional Group Introduction in Substituted Anilines

Introducing the aldehyde (formyl) group onto a pre-existing substituted aniline (B41778) ring is a common and effective strategy. Several classic organic reactions are suitable for this transformation, particularly on electron-rich aromatic systems like anilines.

The Vilsmeier-Haack reaction is a widely used method for the formylation of activated aromatic compounds. organic-chemistry.orgchemistrysteps.comwikipedia.org The reaction employs a Vilsmeier reagent, typically formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). wikipedia.org This electrophilic iminium species reacts with the electron-rich aniline ring, followed by hydrolysis to yield the aldehyde. chemistrysteps.com For a precursor such as 3-bromo-5-fluoroaniline, the amino group is a strong ortho-, para-director. Formylation would be expected to occur at the positions ortho to the amine (C2 and C6) and para (C4). Due to the existing fluorine at C4, the formylation would be directed to the C2 or C6 position.

The Duff reaction is another method for the ortho-formylation of phenols and anilines, using hexamine (hexamethylenetetramine) as the formyl source in an acidic medium like glycerol (B35011) and boric acid or trifluoroacetic acid. wikipedia.orgchem-station.comnih.gov The reaction mechanism involves the generation of an electrophilic iminium ion from hexamine, which then attacks the activated aromatic ring, preferentially at the ortho position. wikipedia.org Subsequent hydrolysis yields the desired salicylaldehyde (B1680747) derivative.

Other methods like the Reimer-Tiemann reaction , which uses chloroform (B151607) in a basic medium to generate dichlorocarbene (B158193) as the electrophile, are typically used for phenols but can be adapted for electron-rich heterocycles and, in some cases, anilines. mychemblog.comwikipedia.orgresearchgate.net However, for anilines, this reaction can sometimes lead to the formation of isonitriles as a side product. stackexchange.com

Green Chemistry Principles in 2-Amino-6-bromo-4-fluorobenzaldehyde Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. In the synthesis of complex molecules like 2-Amino-6-bromo-4-fluorobenzaldehyde, these principles can be applied by exploring alternative reaction conditions, such as using safer solvents, reducing energy consumption, and employing catalytic methods.

Solvent-Free Reaction Methodologies

Solvent-free, or solid-state, reactions offer significant environmental benefits by eliminating the need for volatile organic solvents, which are often toxic, flammable, and contribute to pollution. These reactions can be carried out by grinding solid reactants together, sometimes with a catalytic amount of a solid support or reagent. acs.orguitm.edu.myrsc.org

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in green chemistry, offering dramatic reductions in reaction times, increased product yields, and often improved product purity compared to conventional heating methods. nih.govnih.govbohrium.com Microwave irradiation provides rapid and uniform heating of the reaction mixture, which can accelerate reaction rates and enable reactions that are sluggish under conventional conditions. nih.gov

This technology is particularly well-suited for reactions like the amination of aryl halides. Several studies have demonstrated the rapid and efficient amination of electron-rich and electron-deficient aryl halides using microwave irradiation, often without the need for a transition-metal catalyst. acs.orgorganic-chemistry.org For instance, a key step in a synthetic route to the target molecule could be the amination of a 2,6-dibromo-4-fluorobenzaldehyde precursor.

Table 2: Comparison of Conventional vs. Microwave-Assisted Amination of an Aryl Halide (Illustrative Data)

| Parameter | Conventional Heating | Microwave Irradiation |

| Reaction Time | 20 hours | 10-15 minutes |

| Temperature | 100-150 °C | 130-150 °C |

| Yield | Comparable | Comparable to High |

| Energy Consumption | High | Low |

| Catalyst | Often requires Pd(0) or Cu catalyst | Can often be performed catalyst-free |

Data compiled from studies on similar aryl halide aminations. nih.govorganic-chemistry.org

The use of microwave assistance can significantly enhance the efficiency of synthetic steps. Protocols for microwave-assisted N-formylation of amines and amination of aryl triflates have also been developed, showcasing the broad applicability of this green technology in constructing molecules like 2-Amino-6-bromo-4-fluorobenzaldehyde. acs.orgorganic-chemistry.orgthieme-connect.com

Ultrasonic Irradiation in Synthetic Transformations

The application of ultrasonic irradiation in organic synthesis, often referred to as sonochemistry, utilizes high-frequency sound waves (typically >20 kHz) to induce acoustic cavitation in a liquid medium. The formation, growth, and implosive collapse of bubbles generate localized hot spots with transient high temperatures and pressures, leading to a significant enhancement of chemical reactivity. This technique has been successfully employed to accelerate a wide range of organic reactions, often resulting in higher yields, shorter reaction times, and milder reaction conditions compared to conventional methods.

While the scientific literature provides numerous examples of ultrasound-assisted synthesis for a variety of heterocyclic and aromatic compounds, specific studies detailing the synthesis of 2-Amino-6-bromo-4-fluorobenzaldehyde using ultrasonic irradiation are not extensively reported. However, the principles of sonochemistry can be applied to key steps in its synthesis, such as halogenation, amination, or formylation reactions. For instance, ultrasound has been shown to promote the synthesis of various substituted benzaldehydes and facilitate reactions involving halogenated aromatic compounds.

To illustrate the potential of this technique, the following table presents data from a study on the ultrasound-assisted synthesis of 2-amino-4H-pyran derivatives, which, like the target molecule, involves an amino-substituted aromatic precursor. This serves as an analogy for the potential enhancements that could be achieved.

| Entry | Aldehyde | Conventional Method (Time, h) | Conventional Method (Yield, %) | Ultrasonic Irradiation (Time, min) | Ultrasonic Irradiation (Yield, %) |

| 1 | 4-Chlorobenzaldehyde | 5.0 | 82 | 8 | 95 |

| 2 | 4-Methylbenzaldehyde | 6.0 | 78 | 10 | 92 |

| 3 | 4-Nitrobenzaldehyde | 4.5 | 85 | 7 | 96 |

| 4 | Benzaldehyde | 5.5 | 80 | 9 | 94 |

This table is illustrative and shows the effect of ultrasonic irradiation on the synthesis of substituted amino compounds, suggesting potential applicability to the synthesis of 2-Amino-6-bromo-4-fluorobenzaldehyde.

The data clearly indicates a significant reduction in reaction time from hours to minutes and a notable increase in product yield when ultrasonic irradiation is employed. Such improvements are attributed to the enhanced mass transfer and the generation of reactive radical species under sonochemical conditions. It is therefore plausible that the application of ultrasound to the synthesis of 2-Amino-6-bromo-4-fluorobenzaldehyde could offer similar advantages, leading to a more efficient and environmentally benign process.

Enantioselective and Diastereoselective Synthetic Pathways (If applicable to derivatives)

The aldehyde functionality in 2-Amino-6-bromo-4-fluorobenzaldehyde serves as a versatile handle for the synthesis of a wide array of derivatives, including chiral molecules with potential biological activity. Enantioselective and diastereoselective synthetic methods are crucial for obtaining these stereochemically pure compounds. Such methods often involve the use of chiral catalysts, auxiliaries, or reagents to control the three-dimensional arrangement of atoms in the product.

For derivatives of 2-Amino-6-bromo-4-fluorobenzaldehyde, stereoselective synthesis could be relevant in reactions involving the aldehyde group, such as aldol (B89426) additions, Henry reactions, or the formation of chiral imines and their subsequent transformations. While specific research on enantioselective or diastereoselective reactions of 2-Amino-6-bromo-4-fluorobenzaldehyde derivatives is not prominently featured in the available literature, general methodologies for the stereoselective synthesis of fluorinated chiral amines and related compounds are well-established. nih.gov

The presence of the fluorine atom can influence the stereochemical outcome of a reaction due to its electronic effects and its ability to participate in hydrogen bonding. Asymmetric synthesis of fluorinated aromatic amino acids, for example, has been achieved with high stereoselectivity using chiral nickel (II) complexes. beilstein-journals.org This highlights the feasibility of controlling stereochemistry in complex fluorinated aromatic systems.

The following table presents data from a study on the enantioselective synthesis of β,β-difluoro-α-amino acid derivatives, which demonstrates the high levels of stereocontrol achievable in fluorinated molecules. nih.gov

| Entry | Catalyst | Solvent | Yield (%) | Enantiomeric Excess (ee, %) |

| 1 | Quinine B | Toluene | 20 | 5 |

| 2 | Catalyst C | Toluene | 65 | 85 |

| 3 | Catalyst D | Toluene | 78 | 90 |

| 4 | Catalyst G | Toluene | 87 | 95 |

This table illustrates the successful application of chiral catalysts in achieving high enantioselectivity in the synthesis of fluorinated amino compounds, suggesting that similar strategies could be developed for derivatives of 2-Amino-6-bromo-4-fluorobenzaldehyde.

The development of enantioselective and diastereoselective pathways for derivatives of 2-Amino-6-bromo-4-fluorobenzaldehyde would be a valuable contribution to synthetic chemistry, enabling access to novel chiral building blocks for drug discovery and materials science. Future research in this area would likely focus on the design of specific chiral catalysts or auxiliaries that can effectively control the stereochemistry of reactions involving this uniquely substituted benzaldehyde.

Aldehyde Group Reactivity Studies

The aldehyde functional group in 2-Amino-6-bromo-4-fluorobenzaldehyde is a primary site for a variety of chemical transformations, including condensations, oxidations, reductions, and carbon-carbon bond-forming reactions.

Condensation Reactions with Amines: Schiff Base Formation and Derivatives

The reaction of the aldehyde group with primary amines yields Schiff bases (imines), which are pivotal intermediates in the synthesis of various heterocyclic compounds and coordination complexes. The condensation of 2-Amino-6-bromo-4-fluorobenzaldehyde with a primary amine, such as aniline, typically proceeds under reflux in an alcoholic solvent, often with acid catalysis, to afford the corresponding N-substituted imine.

These Schiff bases can undergo further intramolecular cyclization reactions. For instance, the inherent 2-amino substitution pattern allows for the formation of quinazoline (B50416) derivatives. The reaction of 2-Amino-6-bromo-4-fluorobenzaldehyde with an amine, followed by an intramolecular cyclization, can lead to the formation of a dihydroquinazoline, which can then be oxidized to the aromatic quinazoline. Various catalytic systems, including copper- and iodine-based catalysts, have been employed for similar transformations of 2-aminobenzaldehydes. frontiersin.orgorganic-chemistry.org

| Reactant | Reagent | Conditions | Product |

| 2-Amino-6-bromo-4-fluorobenzaldehyde | Primary Amine (e.g., Aniline) | Ethanol, Reflux | N-(2-Amino-6-bromo-4-fluorobenzylidene)aniline |

| 2-Amino-6-bromo-4-fluorobenzaldehyde | Amidine Hydrochloride | CuI, Cs2CO3, Methanol, 60 °C | 2-Substituted 7-bromo-5-fluoroquinazoline |

This table presents plausible reaction pathways for the formation of Schiff bases and quinazoline derivatives based on the known reactivity of similarly substituted 2-aminobenzaldehydes.

Oxidation and Reduction Pathways of the Aldehyde Moiety

The aldehyde group of 2-Amino-6-bromo-4-fluorobenzaldehyde can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.

Oxidation: The oxidation of the aldehyde to a carboxylic acid can be achieved using a variety of oxidizing agents. Mild oxidants are generally preferred to avoid unwanted side reactions with the amino group. A common method for the oxidation of 2-aminobenzaldehydes is the use of potassium permanganate (B83412) or silver(I)-catalyzed potassium persulfate. researchgate.net The resulting 2-Amino-6-bromo-4-fluorobenzoic acid is a valuable synthetic intermediate.

Reduction: The reduction of the aldehyde to the corresponding 2-Amino-6-bromo-4-fluorobenzyl alcohol can be accomplished using hydride-based reducing agents. Sodium borohydride (B1222165) (NaBH4) is a suitable reagent for this transformation, as it is selective for the aldehyde group and will not reduce the aromatic ring or displace the halogen substituents under standard conditions. wiserpub.com More powerful reducing agents like lithium aluminum hydride (LiAlH4) can also be used. orgsyn.org

| Transformation | Reagent | Conditions | Product |

| Oxidation | KMnO4 or K2S2O8/Ag(I) | Aqueous solution | 2-Amino-6-bromo-4-fluorobenzoic acid |

| Reduction | NaBH4 or LiAlH4 | Methanol or THF | 2-Amino-6-bromo-4-fluorobenzyl alcohol |

This table outlines the expected oxidation and reduction products of 2-Amino-6-bromo-4-fluorobenzaldehyde based on established synthetic methodologies for related compounds.

Carbon-Carbon Bond Forming Reactions Involving the Aldehyde Group

The aldehyde functionality of 2-Amino-6-bromo-4-fluorobenzaldehyde is a key handle for the formation of new carbon-carbon bonds, enabling the extension of the molecule's carbon framework. A prominent example of such a reaction is the Wittig reaction.

In the Wittig reaction, the aldehyde reacts with a phosphorus ylide (a Wittig reagent) to form an alkene. organic-chemistry.orglibretexts.orgmasterorganicchemistry.comwikipedia.org This reaction is highly versatile, allowing for the introduction of a wide range of substituted vinyl groups in place of the carbonyl oxygen. The stereochemical outcome of the Wittig reaction (i.e., the formation of the E or Z-alkene) is influenced by the nature of the ylide used. Non-stabilized ylides typically favor the formation of the Z-alkene, while stabilized ylides predominantly yield the E-alkene. wikipedia.org

| Reactant | Reagent | Conditions | Product |

| 2-Amino-6-bromo-4-fluorobenzaldehyde | Methyltriphenylphosphonium bromide / Strong Base | Anhydrous THF | 2-(2-Amino-6-bromo-4-fluorophenyl)ethene |

| 2-Amino-6-bromo-4-fluorobenzaldehyde | (Carbethoxymethylene)triphenylphosphorane | Toluene, Reflux | Ethyl 3-(2-Amino-6-bromo-4-fluorophenyl)acrylate |

This table illustrates the application of the Wittig reaction for carbon-carbon bond formation at the aldehyde position, with representative examples of Wittig reagents and their expected products.

Aromatic Ring Reactivity and Substituent Effects

The reactivity of the aromatic ring in 2-Amino-6-bromo-4-fluorobenzaldehyde is dictated by the interplay of the electronic effects of its substituents: the strongly activating amino group, the deactivating aldehyde group, and the inductively withdrawing but lone-pair donating halogen atoms.

Nucleophilic Substitution Reactions of Halogen Atoms

The presence of bromine and fluorine atoms on the aromatic ring opens up possibilities for nucleophilic substitution reactions, most notably palladium-catalyzed cross-coupling reactions.

The bromo substituent is particularly susceptible to Suzuki-Miyaura cross-coupling reactions. In the presence of a palladium catalyst and a base, 2-Amino-6-bromo-4-fluorobenzaldehyde can be coupled with various aryl or vinyl boronic acids or their esters to form biaryl or styrenyl derivatives, respectively. nih.govresearchgate.netresearchgate.net This reaction is a powerful tool for the construction of complex molecular architectures. While the fluorine atom is generally less reactive in such cross-coupling reactions, its displacement via nucleophilic aromatic substitution (SNAr) can be achieved under certain conditions, particularly if the ring is further activated by strongly electron-withdrawing groups.

| Reactant | Reagent | Catalyst/Conditions | Product |

| 2-Amino-6-bromo-4-fluorobenzaldehyde | Phenylboronic acid | Pd(PPh3)4, K2CO3, DMF/H2O, 80°C | 6-Phenyl-2-amino-4-fluorobenzaldehyde |

| 2-Amino-6-bromo-4-fluorobenzaldehyde | Vinylboronic acid pinacol (B44631) ester | PdCl2(dppf), K3PO4, Dioxane, 90°C | 2-Amino-4-fluoro-6-vinylbenzaldehyde |

This table provides examples of Suzuki-Miyaura cross-coupling reactions that are expected to occur at the bromo-substituted position of the aromatic ring.

Electrophilic Aromatic Substitution Dynamics

The outcome of electrophilic aromatic substitution (EAS) on the 2-Amino-6-bromo-4-fluorobenzaldehyde ring is governed by the directing effects of the existing substituents. The amino group is a powerful activating group and is ortho-, para-directing. The aldehyde group is a deactivating group and is meta-directing. The halogen atoms are deactivating but ortho-, para-directing.

Given the substitution pattern, the positions available for electrophilic attack are C3 and C5. The directing effects of the substituents are as follows:

Amino group (at C2): Directs ortho (to C3) and para (to C5).

Bromo group (at C6): Directs ortho (to C5) and para (to C3).

Fluoro group (at C4): Directs ortho (to C3 and C5).

Aldehyde group (at C1): Directs meta (to C3 and C5).

All the directing groups favor substitution at the C3 and C5 positions. The powerful activating effect of the amino group is expected to be the dominant factor, making the ring more susceptible to electrophilic attack than benzene (B151609) itself, despite the presence of three deactivating groups. The precise regioselectivity of an EAS reaction would depend on the specific electrophile and reaction conditions, with a mixture of 3- and 5-substituted products being a likely outcome.

Ortho-Directed Reactivity Induced by Amino and Aldehyde Groups

The reactivity of the aromatic ring in 2-amino-6-bromo-4-fluorobenzaldehyde is intricately governed by the electronic and steric interplay of its substituents. The amino (-NH₂) group is a potent activating group and directs electrophilic substitution to the ortho and para positions relative to itself. Conversely, the aldehyde (-CHO) group is a deactivating group and a meta-director for electrophilic aromatic substitution. wikipedia.orgbyjus.com

In this specific molecule, the positions ortho to the amino group are C1 (bearing the aldehyde) and C3 (unsubstituted). The position para to the amino group is C5 (unsubstituted). The aldehyde group would direct incoming electrophiles to the C3 and C5 positions, which are meta to it. Therefore, the directing effects of the amino and aldehyde groups are synergistic, both favoring substitution at the C3 and C5 positions.

However, the existing substituents, a bromine atom at C6 and a fluorine atom at C4, also influence the reactivity. Halogens are deactivating yet ortho, para-directing. The fluorine atom at C4 would direct incoming electrophiles to the C3 and C5 positions. The bromine atom at C6 would direct to the C1 and C5 positions.

Considering the combined effects, the C5 position is the most likely site for electrophilic aromatic substitution, as it is activated by the strongly donating amino group (para-position) and the fluorine atom (ortho-position), and its activation is not significantly hindered sterically. The C3 position is also activated by the amino and fluorine groups but is sterically more hindered due to the adjacent aldehyde group.

While the aldehyde group deactivates the ring towards electrophilic substitution, the powerful activating effect of the amino group still allows for reactions to occur. For instance, further halogenation of the ring would be expected to occur at the C5 position.

Conversely, for nucleophilic aromatic substitution, the presence of the electron-withdrawing aldehyde and fluoro groups can facilitate the displacement of a suitable leaving group, although the electron-donating amino group would counteract this effect. nih.govyoutube.com Given the substitution pattern, nucleophilic aromatic substitution is less likely to occur on the ring itself without prior modification of the functional groups.

Amino Group Transformations

The primary amino group in 2-amino-6-bromo-4-fluorobenzaldehyde is a versatile functional handle that can undergo a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives.

Acylation, Alkylation, and Arylation Reactions

Acylation: The amino group can be readily acylated to form the corresponding amides. A common and effective method for this transformation is the reaction with an acid anhydride (B1165640), such as acetic anhydride, often in the presence of a base or in a suitable solvent like glacial acetic acid. This reaction is generally high-yielding and serves to protect the amino group or to introduce new functional moieties. For instance, the acylation of the closely related 4-fluoroaniline (B128567) with acetic anhydride proceeds efficiently to yield 4-fluoroacetanilide, which can then be brominated to introduce a bromine atom at the C2 position. google.comgoogle.com A similar reactivity is expected for 2-amino-6-bromo-4-fluorobenzaldehyde.

| Reactant | Reagent | Product | Notes |

| 2-Amino-6-bromo-4-fluorobenzaldehyde | Acetic Anhydride | N-(2-bromo-4-fluoro-6-formylphenyl)acetamide | Protection of the amino group. |

| 2-Amino-6-bromo-4-fluorobenzaldehyde | Benzoyl Chloride | N-(2-bromo-4-fluoro-6-formylphenyl)benzamide | Introduction of a benzoyl group. |

Alkylation: N-alkylation of the amino group in 2-amino-6-bromo-4-fluorobenzaldehyde can be achieved using alkyl halides. However, due to the presence of the ortho-bromo substituent, the amino group is sterically hindered, which might necessitate more forcing reaction conditions. Furthermore, polyalkylation can be a competing side reaction. The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed. The choice of base and solvent is crucial to control the extent of alkylation. Visible-light-induced N-alkylation has emerged as a milder alternative to traditional thermal methods. nih.gov

| Reactant | Reagent | Product | Notes |

| 2-Amino-6-bromo-4-fluorobenzaldehyde | Methyl Iodide | 2-(Methylamino)-6-bromo-4-fluorobenzaldehyde | Mono-methylation. |

| 2-Amino-6-bromo-4-fluorobenzaldehyde | Benzyl (B1604629) Bromide | 2-(Benzylamino)-6-bromo-4-fluorobenzaldehyde | Introduction of a benzyl group. |

Arylation: The introduction of an aryl group onto the nitrogen atom can be accomplished through cross-coupling reactions, with the Buchwald-Hartwig amination being a prominent method. wikipedia.orgorganic-chemistry.org This palladium-catalyzed reaction allows for the formation of a C-N bond between an aryl halide and an amine. In this case, 2-amino-6-bromo-4-fluorobenzaldehyde would act as the amine component, reacting with an aryl halide in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. This reaction is highly versatile and tolerates a wide range of functional groups. beilstein-journals.orglibretexts.orgacsgcipr.org

| Amine | Aryl Halide | Catalyst/Ligand | Product |

| 2-Amino-6-bromo-4-fluorobenzaldehyde | Iodobenzene | Pd₂(dba)₃ / XPhos | 2-(Phenylamino)-6-bromo-4-fluorobenzaldehyde |

| 2-Amino-6-bromo-4-fluorobenzaldehyde | 4-Bromotoluene | Pd(OAc)₂ / BINAP | 2-(p-tolylamino)-6-bromo-4-fluorobenzaldehyde |

Diazotization and Subsequent Transformations

The primary aromatic amino group of 2-amino-6-bromo-4-fluorobenzaldehyde can be converted into a diazonium salt, which is a highly valuable intermediate for a wide array of synthetic transformations. Diazotization is typically achieved by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid, such as hydrochloric acid or sulfuric acid, at low temperatures (0-5 °C).

The resulting diazonium salt, 2-bromo-4-fluoro-6-formylbenzenediazonium, is generally not isolated and is used directly in subsequent reactions.

Sandmeyer Reaction: The Sandmeyer reaction allows for the replacement of the diazonium group with a variety of nucleophiles, including halides (Cl⁻, Br⁻) and cyano groups (CN⁻), using a copper(I) salt as a catalyst. wikipedia.orgorganic-chemistry.org This provides a powerful method for introducing these functional groups onto the aromatic ring at the position of the original amino group. For example, treatment of the diazonium salt with copper(I) bromide would yield 2,6-dibromo-4-fluorobenzaldehyde.

Schiemann Reaction: For the introduction of a fluorine atom, the Balz-Schiemann reaction is employed. wikipedia.org This reaction involves the formation of the diazonium tetrafluoroborate (B81430) salt by treating the amine with sodium nitrite in the presence of tetrafluoroboric acid (HBF₄). The isolated diazonium tetrafluoroborate salt is then thermally decomposed to yield the corresponding aryl fluoride, in this case, 2-bromo-1,4-difluoro-6-formylbenzene. Recent advancements have explored the use of ionic liquids to create a greener approach to this reaction. nih.govresearchgate.net

| Starting Material | Reaction | Reagents | Product |

| 2-Amino-6-bromo-4-fluorobenzaldehyde | Diazotization | NaNO₂, HCl | 2-Bromo-4-fluoro-6-formylbenzenediazonium chloride |

| 2-Bromo-4-fluoro-6-formylbenzenediazonium chloride | Sandmeyer Reaction | CuBr | 2,6-Dibromo-4-fluorobenzaldehyde |

| 2-Bromo-4-fluoro-6-formylbenzenediazonium chloride | Sandmeyer Reaction | CuCN | 2-Bromo-6-cyano-4-fluorobenzaldehyde |

| 2-Amino-6-bromo-4-fluorobenzaldehyde | Schiemann Reaction | 1. NaNO₂, HBF₄ 2. Heat | 2-Bromo-1,4-difluoro-6-formylbenzene |

Derivatization Strategies and Scaffold Development from 2 Amino 6 Bromo 4 Fluorobenzaldehyde

Design and Synthesis of Novel Heterocyclic Scaffolds

The inherent reactivity of the ortho-amino benzaldehyde (B42025) moiety within 2-Amino-6-bromo-4-fluorobenzaldehyde makes it an excellent precursor for the construction of a variety of fused heterocyclic systems, which are prominent scaffolds in medicinal chemistry.

Formation of Quinazoline (B50416) and Related Fused Heterocyclic Systems

The synthesis of the quinazoline core is a well-established transformation for 2-aminobenzaldehydes. This starting material can readily undergo condensation and cyclization reactions with a range of nitrogen-containing nucleophiles to yield substituted quinazolines. The reaction of the aldehyde with a primary amine, followed by intramolecular cyclization and oxidation, is a common route.

Various synthetic protocols can be employed to construct the quinazoline ring system from 2-Amino-6-bromo-4-fluorobenzaldehyde. For instance, a copper-catalyzed tandem reaction involving 2-aminobenzylamines (which can be formed from the starting aldehyde), aldehydes, and an ammonia (B1221849) source provides a direct route to functionalized quinazolines. Similarly, reactions with nitriles or amides under catalytic conditions can also afford the desired quinazoline scaffold, preserving the bromo and fluoro substituents for further functionalization.

Table 1: Synthetic Approaches to Quinazoline Scaffolds

| Reactant(s) | Catalyst/Reagent | Key Transformation | Resulting Scaffold |

|---|---|---|---|

| Primary Amines | Aerobic Oxidation | Condensation & Cyclization | 2-Substituted Quinazolines |

| Nitriles | Lewis Acid / Transition Metal | Addition & Cyclization | 4-Substituted Quinazolines |

| Amides | Dehydrating Agent | Condensation & Cyclization | 2,4-Disubstituted Quinazolines |

| (2-aminophenyl)methanols & NH4Cl | CuCl/TEMPO | Oxidation & Cyclization | 2-Functionalized Quinazolines |

Synthesis of Benzoxazole and Benzothiazole Derivatives

While 2-aminophenols and 2-aminothiophenols are the most direct precursors for benzoxazoles and benzothiazoles, derivatization strategies can adapt 2-Amino-6-bromo-4-fluorobenzaldehyde for this purpose. A common and effective method involves the condensation of 2-aminophenols or 2-aminothiophenols with aldehydes. organic-chemistry.orgnih.govmdpi.com This reaction typically proceeds via the formation of a Schiff base intermediate, which then undergoes oxidative cyclization to form the heterocyclic ring. nih.gov Various catalysts, including samarium triflate in aqueous media or catalysts under solvent-free sonication, can promote this transformation efficiently. organic-chemistry.orgnih.gov

To utilize 2-Amino-6-bromo-4-fluorobenzaldehyde in this context, it could be envisioned to first perform a reaction where the aldehyde group condenses with a suitable partner that later facilitates cyclization. However, a more direct synthetic application would involve reacting a 2-aminothiophenol (B119425) with 2-Amino-6-bromo-4-fluorobenzaldehyde, where the latter acts as the aldehyde component, leading to a 2-substituted benzothiazole. mdpi.comnih.govresearchgate.netorganic-chemistry.orgekb.eg

Construction of Other Privileged Structures (e.g., Indazoles, Triazoles)

Indazoles: The synthesis of 2H-indazoles can be effectively achieved from ortho-halobenzaldehydes. A copper-catalyzed, one-pot, three-component reaction of a 2-bromobenzaldehyde, a primary amine, and sodium azide (B81097) is a powerful method for constructing the 2H-indazole scaffold. organic-chemistry.org This methodology is directly applicable to 2-Amino-6-bromo-4-fluorobenzaldehyde, where the bromo and aldehyde functionalities can react with an amine and azide source to build the pyrazole (B372694) ring fused to the existing benzene (B151609) ring. organic-chemistry.org Another established route involves the condensation of o-fluorobenzaldehydes with hydrazine, a reaction that leverages nucleophilic aromatic substitution of the fluorine atom. nih.govresearchgate.net

Triazoles: The formation of 1,2,3-triazoles is famously achieved via the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" chemistry. organic-chemistry.orgfrontiersin.orgrsc.org To utilize 2-Amino-6-bromo-4-fluorobenzaldehyde for this purpose, one of its functional groups must be converted into either an azide or an alkyne. The primary amino group can be transformed into an azide via diazotization followed by substitution with sodium azide. Alternatively, the bromo substituent is an ideal handle for introducing an alkyne functionality via a Sonogashira coupling reaction (discussed in section 4.2.1). Once the azide or alkyne is installed, a subsequent cycloaddition with a corresponding alkyne or azide partner yields the desired 1,2,3-triazole-substituted scaffold. A one-pot, three-component reaction of an aryl halide, sodium azide, and a terminal alkyne offers a more direct route. rsc.org

Functionalization and Diversification via Cross-Coupling Reactions

The bromine atom at the C-6 position of 2-Amino-6-bromo-4-fluorobenzaldehyde is a key functional handle for a suite of powerful palladium-catalyzed cross-coupling reactions. These transformations enable the formation of new carbon-carbon and carbon-nitrogen bonds, providing a robust platform for molecular diversification.

Suzuki, Sonogashira, and Heck Couplings for Aryl-Aryl and Aryl-Alkynyl Bond Formation

Suzuki-Miyaura Coupling: This reaction is a versatile method for forming aryl-aryl bonds by coupling an aryl halide with an arylboronic acid or ester. The bromo substituent on the 2-Amino-6-bromo-4-fluorobenzaldehyde scaffold is well-suited for this transformation. Typical conditions involve a palladium catalyst, such as Pd(PPh₃)₄, and a base (e.g., K₂CO₃ or Cs₂CO₃) in a suitable solvent system. This reaction allows for the introduction of a wide variety of (hetero)aryl groups at the C-6 position.

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne. wikipedia.orgorganic-chemistry.orgnih.govnih.gov This reaction is typically performed using a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.org Applying this to 2-Amino-6-bromo-4-fluorobenzaldehyde enables the direct installation of alkynyl moieties, which are valuable for extending conjugation or as handles for further chemistry, such as click reactions to form triazoles. wikipedia.org

Heck Coupling: The Heck reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene, creating a new carbon-carbon bond. mdpi.com This palladium-catalyzed process can be used to introduce vinyl groups at the C-6 position of the benzaldehyde ring, providing precursors for further elaboration.

Table 2: C-C Bond Forming Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Bond Formed |

|---|---|---|---|

| Suzuki-Miyaura | Arylboronic Acid / Ester | Pd(0) or Pd(II) catalyst, Base | Aryl-Aryl (C-C) |

| Sonogashira | Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst, Base | Aryl-Alkynyl (C-C) |

| Heck | Alkene | Pd catalyst, Base | Aryl-Vinyl (C-C) |

Buchwald-Hartwig Amination for Amine-Aryl Linkages

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds by reacting an aryl halide with an amine. wikipedia.orgbeilstein-journals.orgnih.govnih.gov This reaction is exceptionally useful for creating aryl amine linkages, which are common in pharmaceuticals. The bromo group on 2-Amino-6-bromo-4-fluorobenzaldehyde can be coupled with a wide range of primary or secondary amines, amides, or carbamates. This transformation replaces the bromine atom with a new nitrogen-based substituent, significantly expanding the chemical space accessible from this versatile starting material. The reaction typically requires a palladium catalyst, a phosphine (B1218219) ligand (e.g., XPhos), and a base. beilstein-journals.org

Structure-Activity Relationship (SAR) Studies of Derivatives (Focus on synthetic variations for research)

A critical aspect of drug discovery is the systematic investigation of how modifications to a chemical structure influence its biological activity, a process known as Structure-Activity Relationship (SAR) studies. For derivatives of 2-Amino-6-bromo-4-fluorobenzaldehyde, SAR studies would be crucial to identify the key structural features required for a desired biological effect.

An effective SAR study would involve the synthesis of a series of analogues where specific parts of the molecule are systematically varied. For example, one could explore the effect of different substituents at the amino group, the impact of replacing the bromo atom with various other groups, and the influence of modifications to the aldehyde-derived portion of the molecule.

Unfortunately, a detailed discussion of SAR studies for derivatives of 2-Amino-6-bromo-4-fluorobenzaldehyde is not possible at this time due to the absence of published research data. Such studies would typically involve the generation of data tables correlating the structural modifications with biological activity metrics (e.g., IC50 or EC50 values against a specific biological target). Without access to such experimental data, any discussion on SAR would be purely speculative.

The lack of specific research on the derivatization and SAR of 2-Amino-6-bromo-4-fluorobenzaldehyde highlights a potential area for future investigation in the field of medicinal chemistry. The compound remains a promising, yet underexplored, building block for the synthesis of novel bioactive molecules.

Advanced Spectroscopic and Mechanistic Characterization of 2 Amino 6 Bromo 4 Fluorobenzaldehyde and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformation Analysis

High-resolution NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of 2-amino-6-bromo-4-fluorobenzaldehyde in solution. By analyzing ¹H, ¹³C, and ¹⁹F NMR spectra, the connectivity and chemical environment of each atom can be determined.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aldehyde proton, the amino protons, and the two aromatic protons.

Aldehyde Proton (-CHO): This proton is highly deshielded and is expected to appear as a singlet in the downfield region, typically between δ 9.5 and 10.5 ppm.

Aromatic Protons (-CH): The molecule has two protons on the aromatic ring at positions 3 and 5. Due to the fluorine at position 4, the proton at C3 will appear as a doublet, coupled to the ¹⁹F nucleus. The proton at C5 will also appear as a doublet, with coupling to the ¹⁹F nucleus. Their exact chemical shifts are influenced by the electronic effects of the amino, bromo, and fluoro substituents.

Amino Protons (-NH₂): The two protons of the primary amine group will typically appear as a broad singlet. The chemical shift can vary depending on the solvent, concentration, and temperature, but is generally expected in the δ 4.0-6.0 ppm range.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule.

Carbonyl Carbon (-CHO): The aldehyde carbonyl carbon is the most deshielded, expected to resonate around δ 190-195 ppm.

Aromatic Carbons: The six aromatic carbons will show distinct signals, with their chemical shifts heavily influenced by the attached substituents. The carbons directly bonded to fluorine (C4) and bromine (C6) will exhibit large shifts and characteristic coupling (in the case of C-F). The carbon attached to the amino group (C2) will be shielded, while the carbon bearing the aldehyde (C1) will also be clearly identifiable.

Conformation Analysis: The conformation of 2-amino-6-bromo-4-fluorobenzaldehyde is largely determined by the orientation of the aldehyde and amino groups relative to the bulky bromine atom. Intramolecular hydrogen bonding between one of the amino protons and the aldehyde oxygen is possible, which would stabilize a planar conformation. nist.gov However, steric hindrance from the ortho-bromo substituent may force the aldehyde group slightly out of the plane of the aromatic ring. bldpharm.com Variable temperature NMR studies could provide insight into the rotational barriers and conformational dynamics of the aldehyde and amino groups.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 2-Amino-6-bromo-4-fluorobenzaldehyde Predicted values are based on analysis of similar compounds and substituent effects.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| CHO | 9.5 - 10.5 | 190 - 195 | Singlet (s) |

| C1-CHO | - | ~120 | - |

| C2-NH₂ | - | ~145 | - |

| C3-H | 7.0 - 7.5 | ~115 | Doublet (d) |

| C4-F | - | ~160 (d, ¹JCF) | - |

| C5-H | 6.8 - 7.2 | ~110 (d, ³JCF) | Doublet (d) |

| C6-Br | - | ~118 | - |

| NH₂ | 4.0 - 6.0 | - | Broad Singlet (br s) |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are essential for identifying the functional groups present in 2-amino-6-bromo-4-fluorobenzaldehyde by detecting their characteristic vibrational frequencies.

Key Vibrational Modes:

N-H Stretching: The amino group (NH₂) is expected to show two distinct stretching bands in the IR spectrum, typically in the range of 3300-3500 cm⁻¹. These correspond to the symmetric and asymmetric stretching vibrations of the N-H bonds.

C-H Stretching: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while the aldehyde C-H stretch gives rise to two characteristic bands around 2850 cm⁻¹ and 2750 cm⁻¹. biosynth.com

C=O Stretching: The aldehyde carbonyl (C=O) group produces a very strong and sharp absorption band in the IR spectrum. For aromatic aldehydes, this band is typically found between 1680-1710 cm⁻¹. researchgate.net Conjugation and intramolecular hydrogen bonding can shift this frequency.

C=C Stretching: Aromatic ring C=C stretching vibrations result in several bands of variable intensity in the 1450-1600 cm⁻¹ region.

N-H Bending: The scissoring motion of the NH₂ group typically appears as a medium to strong band around 1600-1650 cm⁻¹.

C-F and C-Br Stretching: The carbon-fluorine (C-F) stretching vibration gives a strong band in the 1200-1300 cm⁻¹ region, while the carbon-bromine (C-Br) stretch appears at a much lower frequency, typically in the 500-650 cm⁻¹ range.

Raman spectroscopy provides complementary information. While the C=O stretch is strong in the IR, the aromatic C=C stretching vibrations are often more prominent in the Raman spectrum. The symmetric vibrations of the molecule are generally strong in Raman scattering.

Table 2: Characteristic Vibrational Frequencies for 2-Amino-6-bromo-4-fluorobenzaldehyde

| Functional Group/Bond | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) |

|---|---|---|---|

| N-H | Asymmetric & Symmetric Stretch | 3300 - 3500 | Medium |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium-Weak |

| Aldehyde C-H | Stretch | 2750 - 2850 | Medium-Weak (often two bands) |

| C=O | Stretch | 1680 - 1710 | Strong, Sharp |

| N-H | Bend (Scissoring) | 1600 - 1650 | Medium-Strong |

| Aromatic C=C | Stretch | 1450 - 1600 | Medium-Variable |

| C-F | Stretch | 1200 - 1300 | Strong |

| C-Br | Stretch | 500 - 650 | Medium-Strong |

Mass Spectrometry Techniques (e.g., HRMS, MS/MS) for Molecular Formula Determination and Fragmentation Pathway Analysis

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) is particularly crucial for providing an exact mass, which confirms the molecular formula.

Molecular Formula Determination: The molecular formula of 2-amino-6-bromo-4-fluorobenzaldehyde is C₇H₅BrFNO. HRMS can measure the mass of the molecular ion with high precision, allowing for unambiguous confirmation of this formula. A key feature in the mass spectrum will be the isotopic pattern of bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in two peaks of almost equal intensity for the molecular ion (M) and any bromine-containing fragments: one at the mass corresponding to the ⁷⁹Br isotope and another at two mass units higher (M+2). researchgate.net

Fragmentation Pathway Analysis: Tandem mass spectrometry (MS/MS) can be used to fragment the molecular ion and analyze the resulting daughter ions. This provides valuable structural information. Plausible fragmentation pathways for 2-amino-6-bromo-4-fluorobenzaldehyde include:

Loss of CO: A common fragmentation for aldehydes is the loss of a neutral carbon monoxide molecule (28 Da), leading to a [M-CO]⁺ ion.

Loss of Br: Cleavage of the C-Br bond would result in the loss of a bromine radical (79 or 81 Da), yielding a [M-Br]⁺ fragment.

Loss of HCN: Fragmentation of the aminobenzyl moiety could lead to the elimination of hydrogen cyanide (27 Da).

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state, including precise bond lengths, bond angles, and intermolecular interactions. While a crystal structure for 2-amino-6-bromo-4-fluorobenzaldehyde has not been reported in the Cambridge Structural Database, analysis of related structures allows for a detailed prediction of its solid-state conformation. mdpi.com

The molecule is expected to be largely planar to maximize π-conjugation. In the crystal lattice, intermolecular hydrogen bonds are expected to be a dominant packing force. The amino group (NH₂) can act as a hydrogen bond donor, while the aldehyde oxygen and the fluorine atom can act as hydrogen bond acceptors. scribd.com This could lead to the formation of hydrogen-bonded dimers or extended chain-like structures in the solid state, significantly influencing the material's physical properties.

Spectroscopic Probes for Reaction Monitoring and Mechanistic Insights

The distinct spectroscopic signatures of 2-amino-6-bromo-4-fluorobenzaldehyde make it possible to monitor its chemical transformations in real-time. For instance, in the synthesis of derivatives, spectroscopy can provide crucial mechanistic insights.

Reaction Monitoring:

NMR Spectroscopy: The progress of a reaction involving the aldehyde group, such as a condensation reaction to form a Schiff base, can be easily monitored using ¹H NMR. nih.gov The disappearance of the characteristic aldehyde proton signal (δ ~10 ppm) and the appearance of a new imine proton signal (C=N-H, typically δ 8-9 ppm) can be tracked over time to determine reaction kinetics.

IR Spectroscopy: Similarly, IR spectroscopy can be used to follow the reaction. The decrease in the intensity of the aldehyde C=O stretching band (~1700 cm⁻¹) and the emergence of a C=N stretching band (~1640-1690 cm⁻¹) would indicate the progress of an imine formation.

Mechanistic Insights: By using spectroscopic techniques to identify reaction intermediates, one can gain a deeper understanding of the reaction mechanism. For example, in nucleophilic aromatic substitution reactions where the bromine or fluorine atom is displaced, ¹⁹F NMR or changes in the aromatic region of the ¹H NMR spectrum could be used to track the formation of new products and potential intermediates, helping to elucidate the reaction pathway.

Computational Chemistry and Theoretical Investigations of 2 Amino 6 Bromo 4 Fluorobenzaldehyde

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental to understanding the electronic characteristics of 2-Amino-6-bromo-4-fluorobenzaldehyde. DFT methods, such as the widely used B3LYP functional combined with a basis set like 6-311++G(d,p), can be employed to optimize the molecule's geometry to its lowest energy state. scirp.org This optimized structure is the foundation for predicting a variety of electronic properties and reactivity descriptors.

Key insights derived from DFT calculations include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a significant indicator of chemical stability; a smaller gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP): An MEP map visually represents the electrostatic potential on the molecule's surface. It identifies electron-rich regions (nucleophilic sites), typically colored red, and electron-poor regions (electrophilic sites), colored blue. For 2-Amino-6-bromo-4-fluorobenzaldehyde, the MEP would likely show negative potential around the oxygen of the carbonyl group and the nitrogen of the amino group, indicating sites susceptible to electrophilic attack. The aldehyde proton and regions near the electron-withdrawing bromine and fluorine atoms would exhibit positive potential.

The following table illustrates the type of data that would be generated from a typical DFT study on this molecule.

| Property | Calculated Value (Hypothetical) | Significance |

| HOMO Energy | -6.2 eV | Indicates electron-donating capability. |

| LUMO Energy | -1.8 eV | Indicates electron-accepting capability. |

| HOMO-LUMO Gap | 4.4 eV | Reflects chemical reactivity and stability. |

| Dipole Moment | 3.5 D | Quantifies the overall polarity of the molecule. |

| NBO Charge on O | -0.55 e | Shows high negative charge on the carbonyl oxygen. |

| NBO Charge on N | -0.85 e | Shows high negative charge on the amino nitrogen. |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum calculations describe the static, optimized state of a molecule, Molecular Dynamics (MD) simulations provide insights into its dynamic behavior over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, allowing for the exploration of conformational landscapes and intermolecular interactions in various environments (e.g., in a solvent like water or DMSO). nih.gov

For 2-Amino-6-bromo-4-fluorobenzaldehyde, MD simulations can reveal:

Conformational Flexibility: MD can explore the rotational freedom around single bonds, such as the C-C bond connecting the aldehyde group to the benzene (B151609) ring. This helps identify the most stable and frequently occurring conformations (rotamers) in solution at a given temperature. mdpi.com

Solvent Effects: By explicitly including solvent molecules in the simulation box, MD can model how the solute interacts with the solvent. This includes the formation and dynamics of hydrogen bonds between the amino and aldehyde groups of the target molecule and surrounding water molecules. researchgate.net

Intermolecular Interactions: In simulations with multiple solute molecules, MD can be used to study aggregation behavior and the nature of intermolecular forces (e.g., hydrogen bonding, π-π stacking) that govern how these molecules interact with each other.

Analysis of MD trajectories can yield data on dihedral angle distributions, radial distribution functions (RDFs) to characterize solvation shells, and the root-mean-square deviation (RMSD) to assess structural stability over time. mdpi.com

Mechanistic Studies of Reactions Involving 2-Amino-6-bromo-4-fluorobenzaldehyde using Computational Models

Computational models, primarily using DFT, are invaluable for elucidating the detailed mechanisms of chemical reactions. For 2-Amino-6-bromo-4-fluorobenzaldehyde, which possesses several reactive sites (amino, bromo, and aldehyde groups), these studies can map out the energy profiles of potential synthetic transformations.

Suzuki-Miyaura Cross-Coupling: The bromo group at the C6 position is a handle for palladium-catalyzed Suzuki-Miyaura coupling reactions to form C-C bonds with various arylboronic acids. nih.gov DFT calculations can model the entire catalytic cycle, including the oxidative addition, transmetalation, and reductive elimination steps. nih.govmdpi.com This allows for the determination of activation energies and the identification of the rate-determining step, providing insights that can help optimize reaction conditions. researchgate.net

Schiff Base Formation: The aldehyde group can react with primary amines to form Schiff bases (imines). Computational studies can model the reaction pathway, including the formation of a hemiaminal intermediate and the subsequent dehydration to the final product. nih.gov These models can predict the reaction's feasibility and how substituents on either reactant affect the reaction energetics.

A hypothetical energy profile for a reaction step, as calculated by DFT, is shown below.

| Species | Relative Energy (kcal/mol) | Description |

| Reactants | 0.0 | Starting materials at reference energy. |

| Transition State (TS1) | +15.2 | Energy barrier for the first step. |

| Intermediate | -5.8 | A stable species formed after TS1. |

| Transition State (TS2) | +12.5 | Energy barrier for the second step. |

| Products | -20.1 | Final products of the reaction. |

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies)

Computational chemistry offers highly accurate methods for predicting spectroscopic data, which is essential for structure verification.

NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for predicting ¹H and ¹³C NMR chemical shifts. nih.govresearchgate.net Calculated chemical shifts are often linearly scaled against experimental data for a set of known compounds to improve accuracy. d-nb.inforsc.org Comparing the predicted spectrum with the experimental one can confirm the molecular structure and aid in the assignment of complex signals.

IR Frequencies: DFT calculations can compute the vibrational frequencies of a molecule. These theoretical frequencies correspond to the stretching, bending, and torsional motions of the atoms and can be directly compared to experimental Infrared (IR) and Raman spectra. Calculated frequencies are often systematically higher than experimental values due to the harmonic approximation, so they are typically multiplied by a scaling factor (e.g., ~0.96 for B3LYP) to achieve better agreement.

The table below provides a hypothetical comparison of calculated and experimental spectroscopic data.

| Parameter | Calculation Method | Predicted Value (Hypothetical) | Experimental Value (Hypothetical) |

| ¹H NMR (Aldehyde) | GIAO-DFT | 10.1 ppm | 9.9 ppm |

| ¹³C NMR (Carbonyl) | GIAO-DFT | 192.5 ppm | 190.2 ppm |

| IR Freq. (C=O Stretch) | DFT (B3LYP) | 1725 cm⁻¹ | 1685 cm⁻¹ |

| IR Freq. (N-H Stretch) | DFT (B3LYP) | 3450, 3360 cm⁻¹ | 3405, 3315 cm⁻¹ |

Molecular Docking and Ligand-Target Interaction Analysis (for understanding derivative interactions with biomolecules in theoretical models)

While 2-Amino-6-bromo-4-fluorobenzaldehyde itself may not be a drug, its scaffold is a valuable starting point for designing derivatives with potential biological activity. Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme) to form a stable complex. rsc.org

This method is particularly useful in drug discovery for:

Binding Mode Prediction: For derivatives of 2-Amino-6-bromo-4-fluorobenzaldehyde, docking can predict how they might fit into the active site of a target protein, such as a protein kinase. nih.gov The 2-amino group, for example, is a common hydrogen bond donor in many kinase inhibitors.

Binding Affinity Estimation: Docking programs calculate a scoring function to estimate the binding affinity (e.g., in kcal/mol). Lower scores generally indicate stronger binding. This allows for the virtual screening of many potential derivatives to prioritize which ones to synthesize and test experimentally. mdpi.com

Interaction Analysis: The results reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, between the ligand and the amino acid residues in the protein's active site. nih.gov This information is crucial for structure-activity relationship (SAR) studies and for designing new derivatives with improved potency and selectivity.

A typical output from a molecular docking study is summarized in the table below.

| Derivative | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues |

| Derivative A | Kinase X | -9.5 | H-bond with MET793, Hydrophobic with LEU844 |

| Derivative B | Kinase X | -8.2 | H-bond with GLU762, Halogen bond with LYS745 |

| Derivative C | Kinase X | -7.1 | Hydrophobic with VAL726, ALA743 |

Strategic Applications of 2 Amino 6 Bromo 4 Fluorobenzaldehyde in Broader Organic Synthesis

Role in the Synthesis of Agrochemical Intermediates

While specific agrochemical products derived directly from 2-Amino-6-bromo-4-fluorobenzaldehyde are not extensively documented in readily accessible literature, the structural motifs it possesses are prevalent in a variety of pesticidal and herbicidal compounds. The presence of a halogenated aniline (B41778) core is a key feature in many agrochemicals. The inherent reactivity of the aldehyde and bromo groups allows for a range of chemical transformations to build more complex structures.

For instance, the aldehyde functionality can undergo condensation reactions with various nucleophiles to form Schiff bases or be oxidized or reduced to carboxylic acids or alcohols, respectively. These transformations are fundamental steps in the synthesis of a diverse array of bioactive molecules. The bromo substituent, on the other hand, is a versatile handle for cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, enabling the introduction of a wide range of organic moieties.

The combination of the amino and bromo groups in an ortho-relationship, along with the fluorine atom, can influence the electronic and steric properties of the molecule, potentially enhancing the biological activity of the resulting agrochemical. The fluoro group, in particular, is known to often increase the metabolic stability and lipophilicity of molecules, which are desirable properties for agrochemicals.

Contributions to Materials Science and Polymer Chemistry (as a monomer or building block)

In the realm of materials science and polymer chemistry, 2-Amino-6-bromo-4-fluorobenzaldehyde serves as a valuable monomer or building block for the synthesis of novel polymers with specialized properties. The amino and aldehyde groups can participate in polycondensation reactions to form polyimines (Schiff base polymers) or, after suitable modification, other classes of polymers like polyamides and polybenzoxazines.

The presence of bromine and fluorine atoms in the polymer backbone can impart desirable characteristics such as flame retardancy, thermal stability, and low surface energy. The high electronegativity of fluorine can also lead to polymers with unique optical and electronic properties.

A hypothetical polymerization reaction could involve the self-condensation of 2-Amino-6-bromo-4-fluorobenzaldehyde or its copolymerization with other monomers. The resulting polymers could find applications in high-performance plastics, specialty coatings, and advanced functional materials. The bromo group on the polymer chain could also be further functionalized post-polymerization to introduce other desired properties.

Catalysis and Reagent Development Using 2-Amino-6-bromo-4-fluorobenzaldehyde Scaffolds

The unique structural features of 2-Amino-6-bromo-4-fluorobenzaldehyde make it an attractive scaffold for the development of novel catalysts and reagents in organic synthesis. The ortho-amino group can act as a directing group in various metal-catalyzed C-H activation reactions, allowing for selective functionalization of the aromatic ring.

Furthermore, the amino and aldehyde functionalities can be readily converted into more complex ligand systems. For example, condensation with chiral amines can produce chiral Schiff base ligands, which are widely used in asymmetric catalysis. The bromo group can serve as an anchor point to immobilize these catalytic complexes on solid supports, facilitating catalyst recovery and reuse.

Derivatives of this compound could also be developed as specialized reagents. For instance, conversion of the aldehyde to a phosphonium (B103445) salt could yield a Wittig reagent with unique electronic properties due to the substituted aromatic ring. The inherent reactivity of the molecule allows for its incorporation into a variety of structures designed to perform specific functions in a chemical reaction.

Investigation of Biological Interactions and Mechanistic Relevance of 2 Amino 6 Bromo 4 Fluorobenzaldehyde Derivatives

In Vitro Screening for Potential Biological Target Modulation

No studies detailing the in vitro screening of 2-Amino-6-bromo-4-fluorobenzaldehyde derivatives against any biological targets were identified.

Mechanistic Studies of Enzyme Inhibition or Receptor Binding with Derivatives

No literature is available that describes the mechanistic studies, enzyme inhibition, or receptor binding properties of derivatives of 2-Amino-6-bromo-4-fluorobenzaldehyde.

Structure-Activity Relationship (SAR) Studies Correlated with Biological Probes

There are no published structure-activity relationship (SAR) studies for this compound and its derivatives.

Future Research Directions and Emerging Methodologies

Exploration of Novel Catalytic Systems for 2-Amino-6-bromo-4-fluorobenzaldehyde Transformations

The reactivity of 2-Amino-6-bromo-4-fluorobenzaldehyde can be significantly enhanced and controlled through the use of innovative catalytic systems. Research in this area is expected to focus on developing more efficient, selective, and sustainable methods for its transformation into valuable downstream products.

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and are highly applicable to the bromine substituent of 2-Amino-6-bromo-4-fluorobenzaldehyde. organic-chemistry.orgnih.govresearchgate.net Future work will likely explore the use of advanced palladium catalysts, such as those with sophisticated phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands, to improve reaction yields, reduce catalyst loading, and expand the scope of coupling partners. nih.gov For instance, Suzuki, Heck, and Buchwald-Hartwig amination reactions could be optimized for this specific substrate to generate a diverse range of biaryl compounds and substituted anilines.

Copper-catalyzed reactions also present a promising avenue for the functionalization of 2-Amino-6-bromo-4-fluorobenzaldehyde. organic-chemistry.org Copper catalysts are generally less expensive and more abundant than their palladium counterparts, making them an attractive option for large-scale synthesis. Research could focus on copper-catalyzed C-N and C-S bond formation reactions, utilizing the amino group and the bromine atom to construct heterocyclic systems.

Furthermore, the development of metal-free catalytic systems is a growing trend in green chemistry. nih.gov For 2-Amino-6-bromo-4-fluorobenzaldehyde, this could involve the use of organocatalysts or photoredox catalysis to mediate transformations of the aldehyde and amino groups. For example, metal-free oxidative cyclization reactions could be employed for the synthesis of quinazolines and other fused heterocyclic compounds. nih.gov

| Catalytic System | Potential Transformation of 2-Amino-6-bromo-4-fluorobenzaldehyde | Potential Products |

| Palladium-based catalysts | Suzuki, Heck, and Buchwald-Hartwig cross-coupling reactions at the bromine position. | Biaryl derivatives, substituted anilines, and stilbene (B7821643) analogues. |

| Copper-based catalysts | C-N and C-S bond formation, and cyclization reactions. | Benzothiazoles, benzimidazoles, and other N/S-containing heterocycles. |

| Metal-free catalysts | Oxidative cyclization, condensation reactions. | Quinazolines, benzodiazepines, and other fused heterocyclic systems. |

Integration into Flow Chemistry and Automated Synthesis Platforms

The integration of the synthesis of 2-Amino-6-bromo-4-fluorobenzaldehyde derivatives into flow chemistry and automated platforms offers significant advantages in terms of efficiency, safety, and scalability. Continuous-flow synthesis, in particular, allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and purities. researchgate.net

Future research will likely focus on developing robust and reliable flow chemistry protocols for the key transformations of 2-Amino-6-bromo-4-fluorobenzaldehyde. This could include the development of packed-bed reactors containing immobilized catalysts for palladium- or copper-catalyzed reactions, enabling catalyst recycling and minimizing metal contamination in the final products. The synthesis of heterocyclic libraries, such as quinazolines, from this starting material is a prime candidate for adaptation to a multi-step continuous-flow system. researchgate.net

Automated synthesis platforms, which utilize robotic systems to perform chemical reactions in a high-throughput manner, can be employed to rapidly generate libraries of derivatives of 2-Amino-6-bromo-4-fluorobenzaldehyde. By combining automated liquid handling with parallel synthesis techniques, a large number of analogues with diverse substituents can be prepared with minimal manual intervention. This approach is particularly valuable for generating compound libraries for drug discovery and materials science research.

| Technology | Application to 2-Amino-6-bromo-4-fluorobenzaldehyde | Advantages |

| Flow Chemistry | Continuous synthesis of derivatives, including multi-step reactions. | Improved reaction control, enhanced safety, easier scalability, and potential for catalyst recycling. |

| Automated Synthesis | High-throughput synthesis of compound libraries. | Increased productivity, reduced manual labor, and generation of large and diverse sets of molecules. |

Advanced Materials Development from 2-Amino-6-bromo-4-fluorobenzaldehyde Derivatives

The unique combination of functional groups in 2-Amino-6-bromo-4-fluorobenzaldehyde makes it an attractive precursor for the development of advanced materials with novel electronic and optical properties. The fluorine and bromine atoms, in particular, can influence the solid-state packing and intermolecular interactions of the resulting molecules, which are critical for their material properties.

One promising area of research is the synthesis of organic semiconductors. By incorporating 2-Amino-6-bromo-4-fluorobenzaldehyde into larger conjugated systems, for example, through polymerization or by using it as a building block for the synthesis of small molecule semiconductors, it may be possible to create materials with desirable charge transport characteristics. The use of a related compound, 2-bromo-6-fluorobenzaldehyde, in the self-assembly of semiconducting nanowires highlights the potential of such fluorinated and brominated benzaldehydes in materials science. ossila.com

Furthermore, the amino and aldehyde functionalities can be utilized to construct metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). These porous materials have a wide range of potential applications, including gas storage, separation, and catalysis. The specific geometry and electronic properties of 2-Amino-6-bromo-4-fluorobenzaldehyde could lead to the formation of frameworks with unique pore structures and functionalities.

| Material Class | Role of 2-Amino-6-bromo-4-fluorobenzaldehyde | Potential Applications |

| Organic Semiconductors | Building block for conjugated polymers or small molecules. | Organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). |

| Metal-Organic Frameworks (MOFs) | Organic linker. | Gas storage and separation, catalysis, and sensing. |

| Covalent Organic Frameworks (COFs) | Monomeric unit. | Gas storage and separation, catalysis, and energy storage. |

Application in Chemoinformatics and High-Throughput Screening Libraries (for synthesis of diverse compounds)

The structural diversity that can be generated from 2-Amino-6-bromo-4-fluorobenzaldehyde makes it an ideal starting material for the creation of compound libraries for high-throughput screening (HTS). stanford.eduku.edunih.gov HTS is a key technology in drug discovery and materials science for the rapid identification of compounds with desired biological or physical properties.

The synthesis of diverse libraries of compounds based on this scaffold can be achieved by systematically varying the substituents at the different reactive sites. For example, a library of quinazoline (B50416) derivatives can be prepared by reacting 2-Amino-6-bromo-4-fluorobenzaldehyde with a variety of amines and other reagents. organic-chemistry.orgnih.govelifesciences.orgrsc.orgresearchgate.net Chemoinformatics tools can be employed to design these libraries, ensuring maximum chemical diversity and coverage of the desired chemical space. ku.edu Computational methods can also be used to predict the properties of the virtual compounds before their synthesis, allowing for a more focused and efficient library design.

Once synthesized, these compound libraries can be screened against a wide range of biological targets to identify potential new drug candidates. The data generated from these screens can be analyzed using chemoinformatic approaches to establish structure-activity relationships (SAR), which can guide the further optimization of the hit compounds. This iterative cycle of library synthesis, HTS, and chemoinformatic analysis is a powerful strategy for accelerating the discovery of new bioactive molecules.

| Application | Role of 2-Amino-6-bromo-4-fluorobenzaldehyde | Key Methodologies |

| High-Throughput Screening Libraries | Core scaffold for the synthesis of diverse compound libraries. | Combinatorial chemistry, parallel synthesis, and automated synthesis. |

| Chemoinformatics | Design of virtual compound libraries and analysis of HTS data. | Molecular modeling, QSAR, and data mining. |

Q & A

Basic: What are the common synthetic routes for preparing 2-amino-6-bromo-4-fluorobenzaldehyde?

Methodological Answer:

The synthesis typically involves sequential halogenation and functional group transformations. A plausible route includes: